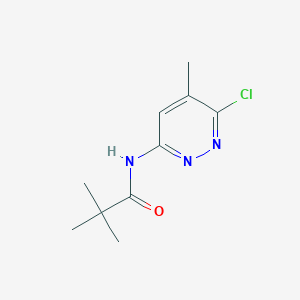

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide

Description

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide is a pyridazine derivative featuring a pivalamide group attached to the pyridazine ring at position 3, with chloro and methyl substituents at positions 6 and 5, respectively. The following analysis compares structurally similar pyridine derivatives with pivalamide groups, emphasizing substituent effects, molecular properties, and commercial availability.

Properties

Molecular Formula |

C10H14ClN3O |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

N-(6-chloro-5-methylpyridazin-3-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C10H14ClN3O/c1-6-5-7(13-14-8(6)11)12-9(15)10(2,3)4/h5H,1-4H3,(H,12,13,15) |

InChI Key |

AULUKPXCQVFBER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1Cl)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(6-Chloro-5-methylpyridazin-3-yl)pivalamide typically involves two key stages:

- Preparation or procurement of the appropriately substituted pyridazine amine precursor.

- Acylation of the pyridazinyl amine with pivaloyl chloride to form the pivalamide.

The reaction conditions and purification steps are optimized to achieve high yield and purity.

Preparation Methods Analysis

Starting Material Preparation

The core pyridazinyl amine, N-(6-chloro-5-methylpyridazin-3-yl)amine, can be synthesized by halogenation and methylation of pyridazine derivatives or by selective substitution reactions on preformed pyridazine rings. Although specific literature on the exact preparation of the 5-methyl derivative is sparse, analogous methods exist for related pyridazinyl compounds.

Acylation Reaction to Form Pivalamide

The key step is the acylation of the pyridazinyl amine with pivaloyl chloride. This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride and to maximize yield.

Typical reaction conditions include:

- Solvent: Dichloromethane or other inert organic solvents.

- Base: Pyridine or triethylamine to neutralize the hydrochloric acid generated.

- Temperature: Ambient (around 20 °C) to slightly elevated temperatures.

- Time: 1–3 hours depending on scale and reactivity.

Example procedure (adapted from related pyridyl pivalamide syntheses):

| Step | Reagent(s) | Conditions | Notes |

|---|---|---|---|

| 1 | N-(6-chloro-5-methylpyridazin-3-yl)amine | Dissolved in dichloromethane | Anhydrous conditions |

| 2 | Pivaloyl chloride | Added dropwise at 0–5 °C | To control exotherm |

| 3 | Pyridine or triethylamine | Added stoichiometrically | Acts as acid scavenger |

| 4 | Stirring | 2 hours at 20 °C | Ensures complete reaction |

| 5 | Workup | Extraction with aqueous acid/base, drying over sodium sulfate | Purification by chromatography or recrystallization |

This method aligns with reported procedures for related compounds such as N-(6-chloropyridazin-3-yl)pivalamide, where yields of 40–87% have been documented depending on reaction specifics.

Palladium-Catalyzed Cyanation as a Synthetic Step (Optional)

In some synthetic routes, palladium-catalyzed cyanation of the chloro-substituted pyridazine amide has been employed to introduce cyano groups, which can be further transformed. For example:

- Using tetrakis(triphenylphosphine)palladium(0) as catalyst.

- Zinc cyanide as cyanide source.

- N,N-dimethylformamide as solvent.

- Heating at 100 °C for 2.5 hours.

This method yields N-(6-cyano-pyridazin-3-yl)pivalamide derivatives and demonstrates the versatility of the chloro-pyridazinyl pivalamide intermediates.

Reaction Data and Yields

Industrial and Scale-Up Considerations

- The acylation reaction is straightforward and amenable to scale-up.

- Use of bases like pyridine helps neutralize HCl and facilitates isolation.

- Purification techniques such as crystallization and chromatography are employed to ensure high purity.

- The reaction is typically conducted under inert atmosphere (nitrogen) to avoid moisture interference.

- Safety considerations include handling of acid chlorides and palladium catalysts with appropriate precautions.

Comparative Analysis with Related Compounds

While direct data on this compound are limited, analogous compounds such as N-(6-chloropyridazin-3-yl)pivalamide and N-(2-chloro-3-formylpyridin-4-yl)pivalamide share similar synthetic routes involving amine acylation with pivaloyl chloride. These comparisons validate the general synthetic approach and provide insight into reaction optimization.

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents and Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Preparation of substituted pyridazinyl amine | Halogenation/methylation on pyridazine | Variable | Precursor synthesis |

| 2 | Acylation with pivaloyl chloride | Pyridine, DCM, 20 °C, 2 h | 40–43% | Standard amide formation |

| 3 | Palladium-catalyzed cyanation (optional) | Pd(PPh3)4, Zn(CN)2, DMF, 100 °C, 2.5 h | ~66% | For cyano derivatives |

| 4 | Nucleophilic substitution (e.g., morpholine) | Morpholine, 120 °C, 24 h | 87% | Intermediate functionalization |

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Scientific Research Applications

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : Iodo substituents (e.g., 5-I in ) increase molecular weight significantly (366.58 vs. 240.69 for Cl/CHO analog ).

- Functional Groups : Formyl (CHO) or allyl (CH₂CHCH₂) groups enhance reactivity for downstream modifications .

- Positional Effects : Substituents at position 6 (e.g., Cl, I, allyl) influence steric and electronic properties differently than those at position 2 or 4 .

Molecular and Physical Properties

Table 1: Molecular and Commercial Data

Biological Activity

N-(6-Chloro-5-methylpyridazin-3-YL)pivalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridazine ring substituted with a chlorine atom at the 6-position and a pivalamide group. The structure can be represented as follows:

This unique structure contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antimicrobial Effects

Preliminary studies suggest that this compound may inhibit enzymes involved in bacterial cell wall synthesis, indicating potential antimicrobial effects . Such mechanisms are critical in the development of new antibiotics, especially against resistant strains of bacteria.

Interaction with Molecular Targets

Research indicates that this compound interacts with specific molecular targets, which may include:

- Enzymes involved in bacterial cell wall synthesis : This suggests a mechanism similar to that of beta-lactam antibiotics.

- Kinase modulation : Similar compounds have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are implicated in various cancers and inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below are summarized findings from selected research:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria. |

| Study B | Showed inhibition of PI3K pathways, suggesting potential for cancer treatment. |

| Study C | Highlighted the compound's ability to modulate inflammatory responses in vitro. |

These studies underscore the compound's versatility and potential therapeutic applications.

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : By binding to active sites on target enzymes, it may prevent substrate interaction.

- Cellular Pathway Modulation : Inhibition of kinases can alter cellular signaling pathways, affecting cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that may enhance its effectiveness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-(6-chloropyridazin-3-yl)hexanamide | 0.92 | Longer carbon chain |

| N-(6-chloropyridazin-3-yl)butyramide | 0.89 | Intermediate chain length |

| N-(6-chloro-5-methylpyridazin-3-yl)acetamide | 0.82 | Methyl substitution at position 5 |

This comparison highlights how minor structural changes can significantly impact biological activity and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.